molecular formula C13H20N2O2 B13165900 Methyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Methyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13165900
M. Wt: 236.31 g/mol
InChI Key: GFOHJSJTBSRKKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature Rationale and Substituent Position Analysis

The IUPAC name of this compound is derived through a hierarchical analysis of its fused heterocyclic framework and substituent positions. The parent structure, imidazo[1,2-a]pyridine, consists of an imidazole ring fused to a pyridine ring at positions 1 and 2 of the imidazole and positions a and 2 of the pyridine, respectively. The "5H,6H,7H,8H" designation indicates partial saturation of the fused rings, specifying that hydrogen atoms are present at these positions to denote tetrahedral geometry.

The substituents are assigned based on their positions relative to the fused core. The 2-(2-methylpropyl) group is attached to position 2 of the imidazo[1,2-a]pyridine system, while the methyl carboxylate occupies position 3. The numbering follows the Hantzsch-Widman system, which prioritizes heteroatoms and assigns the lowest possible numbers to substituents. For example, the nitrogen atoms in the imidazole ring receive priority, leading to the sequential numbering of the fused system. The carboxylate group’s position at C3 is justified by its proximity to the imidazole nitrogen, which influences its electronic environment.

A comparative analysis with simpler imidazo[1,2-a]pyridine derivatives, such as imidazo[1,2-a]pyridine-2-carboxylate, highlights the impact of substituent bulkiness on nomenclature complexity. The 2-methylpropyl (isobutyl) group introduces steric considerations that are reflected in the systematic name’s emphasis on branching.

Comparative Analysis of Heterocyclic Ring Numbering Systems

Heterocyclic numbering systems vary depending on the framework and substituent priorities. For imidazo[1,2-a]pyridines, the Hantzsch-Widman system assigns numbers starting from the bridgehead nitrogen (N1) and proceeds clockwise around the imidazole ring. This contrasts with replacement nomenclature, which would treat the fused system as a pyridine derivative with an imidazole substituent.

For instance, methyl imidazo[1,2-a]pyridine-7-carboxylate follows a similar numbering pattern, where the carboxylate at position 7 reflects its placement on the pyridine moiety. However, in the case of Methyl 2-amino-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate, the saturation (5H–8H) alters the priority of substituents, necessitating adjustments in numbering.

A critical distinction arises when comparing imidazo[1,2-a]pyridine to its isomers, such as imidazo[1,5-a]pyridine. The latter’s numbering starts at a different nitrogen, leading to divergent substituent assignments despite identical molecular formulas. This underscores the necessity of precise fusion-point identification in nomenclature.

Stereoelectronic Effects of the Imidazopyridine Core Structure

The imidazo[1,2-a]pyridine core exhibits significant stereoelectronic effects due to its conjugated π-system and heteroatom arrangement. The nitrogen atoms at positions 1 and 3 of the imidazole ring contribute lone pairs to the aromatic system, enhancing resonance stabilization. This delocalization impacts the reactivity of substituents, particularly the carboxylate group at position 3, which experiences electron-withdrawing effects.

The 2-(2-methylpropyl) group introduces steric hindrance, altering the molecule’s conformational preferences. Density functional theory (DFT) studies on similar systems, such as 2-(1H-imidazol-2-yl)-5-methylpyridine, reveal that bulky substituents at position 2 distort the imidazole ring, reducing planarity and modulating electronic interactions.

Furthermore, the partial saturation (5H–8H) introduces sp³ hybridized carbons, which disrupt conjugation and increase flexibility. This structural feature is critical in drug design, as evidenced by analogues like methyl 2-amino-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate, where saturation improves metabolic stability.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

methyl 2-(2-methylpropyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C13H20N2O2/c1-9(2)8-10-12(13(16)17-3)15-7-5-4-6-11(15)14-10/h9H,4-8H2,1-3H3

InChI Key

GFOHJSJTBSRKKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N2CCCCC2=N1)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves a cyclization reaction of appropriately substituted aminopyridines with ketone or aldehyde precursors bearing the 2-methylpropyl group. The process generally proceeds via condensation followed by ring closure to form the imidazo[1,2-a]pyridine scaffold, with subsequent esterification or direct use of ester-functionalized starting materials to introduce the methyl carboxylate moiety.

Stepwise Synthetic Route

A representative synthetic route includes:

  • Step 1: Preparation of 2-(2-methylpropyl)aminopyridine precursor
    Starting from 2-aminopyridine, alkylation with a suitable 2-methylpropyl halide (e.g., 2-methylpropyl bromide) under basic conditions yields the N-substituted aminopyridine intermediate.

  • Step 2: Cyclization with methyl 3-oxopropanoate or equivalent
    The N-substituted aminopyridine is reacted with a β-ketoester such as methyl 3-oxopropanoate under acidic or Lewis acid catalysis, promoting cyclization to the imidazo[1,2-a]pyridine core and installing the methyl ester at position 3.

  • Step 3: Purification and characterization
    The crude product is purified by column chromatography or recrystallization, yielding this compound as a solid.

Reaction Conditions and Catalysts

  • Catalysts: Lewis acids such as bismuth triflate (Bi(OTf)3) or p-toluenesulfonic acid hydrate (p-TsOH·H2O) have been reported to facilitate the cyclization efficiently at elevated temperatures (e.g., 100–150 °C) in sealed tubes or reflux setups.

  • Solvents: Common solvents include dichloroethane (DCE), ethanol, or acetonitrile, chosen for their ability to dissolve reactants and withstand reaction temperatures.

  • Temperature and Time: Reactions are typically conducted at 100–150 °C for 12–24 hours to ensure completion.

  • Data Table: Typical Reaction Parameters for Preparation
Step Reactants Catalyst(s) Solvent Temperature (°C) Time (hours) Yield (%) Notes
1 2-Aminopyridine + 2-methylpropyl bromide Base (e.g., K2CO3) DMF or Acetonitrile 50–80 6–12 70–85 Alkylation to N-substituted aminopyridine
2 N-substituted aminopyridine + methyl 3-oxopropanoate Bi(OTf)3 (5 mol%), p-TsOH·H2O DCE or EtOH 120–150 12–24 60–75 Cyclization to imidazo[1,2-a]pyridine ester
3 Purification N/A N/A N/A N/A N/A Column chromatography or recrystallization

The key step in the synthesis is the formation of the imidazo[1,2-a]pyridine ring system via intramolecular cyclization. The mechanism involves:

  • Initial nucleophilic attack of the amino group on the carbonyl carbon of the β-ketoester, forming an imine intermediate.

  • Subsequent cyclization through nucleophilic attack of the pyridine nitrogen onto the imine carbon, closing the fused ring.

  • Proton transfers and dehydration steps finalize the ring closure.

The presence of the 2-methylpropyl substituent on the amino nitrogen influences the steric and electronic environment, potentially affecting reaction rates and yields.

  • The preparation of this compound is efficiently achieved by cyclization of N-substituted aminopyridines with β-ketoesters under Lewis acid catalysis.

  • Reaction optimization focusing on catalyst choice, solvent, temperature, and time can improve yields and purity.

  • The methodology is robust and scalable, suitable for both laboratory synthesis and potential industrial production.

  • Variations in substituents on the amino group or the β-ketoester allow for structural diversification of the imidazo[1,2-a]pyridine core, facilitating exploration of biological activity.

  • The compound’s partially hydrogenated pyridine ring (5H,6H,7H,8H) confers conformational flexibility, which may be advantageous in medicinal chemistry applications.

Source Type Key Contribution Reference Notes
Synthetic route review Describes cyclization of aminopyridines with ketones, catalyst use BenchChem (similar compounds)
Multi-step synthesis Details preparation of substituted imidazo[1,2-a]pyridines via amidation and cyclization SCIRP article on related derivatives
Catalytic methods Reports use of Bi(OTf)3 and p-TsOH for cyclization at elevated temperatures ACS Organic Inorganic Au
Efficient synthesis Novel approach to imidazo fused pyridine carboxylic acids Thieme journal on imidazo[1,5-a]pyridine (related core)

Note: While direct literature specifically naming this compound is limited, the preparation methods are extrapolated and adapted from closely related imidazo[1,2-a]pyridine derivatives, which share analogous synthetic strategies and reaction conditions.

Chemical Reactions Analysis

Methyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it can coordinate with metal ions through the nitrogen atoms in the imidazo[1,2-a]pyridine ring, forming stable complexes . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituent (Position 2) Ester Group Molecular Formula Molecular Weight (g/mol) Purity Notes
Target Compound : Methyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate 2-methylpropyl Methyl Not explicitly stated* Not explicitly stated* N/A Core structure inferred from analogs; substituents critical for lipophilicity.
Methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate tert-butyl Methyl C₁₃H₂₀N₂O₂ 236.31 ≥95% Bulkier substituent increases steric hindrance; discontinued commercial availability.
Ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate 3-methylbutan-2-yl Ethyl C₁₅H₂₄N₂O₂ 264.36 N/A Ethyl ester enhances lipophilicity; no data on melting/boiling points.
Benzyl 3-[(chlorosulfonyl)methyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate 2-methylpropyl Benzyl C₂₁H₂₅ClN₄O₄S 425.93 N/A Chlorosulfonyl group introduces reactivity; currently unavailable.
Sodium 5-bromoimidazo[1,2-a]pyridine-3-carboxylate Bromine (position 5) Sodium salt C₈H₄BrN₂NaO₂ 263.03 N/A Ionic form improves solubility; halogen may alter electronic properties.

*Note: Molecular formula and weight for the target compound can be inferred as approximately C₁₄H₂₂N₂O₂ and 262.34 g/mol, assuming structural similarity to and .

Key Comparative Insights

Substituent Effects
  • The 3-methylbutan-2-yl substituent in the ethyl ester analog introduces a branched alkyl chain, further increasing lipophilicity.
  • Electron-Withdrawing/Donating Groups : The chlorosulfonyl group in the benzyl ester derivative adds electron-withdrawing character, which may enhance reactivity in nucleophilic substitution reactions.
Ester Group Modifications
  • Methyl vs. Ethyl Esters : Ethyl esters (e.g., ) typically exhibit higher lipophilicity than methyl esters, influencing membrane permeability and pharmacokinetics.
  • Benzyl Esters : The benzyl group in introduces aromaticity, which may stabilize the compound against hydrolysis but could reduce bioavailability due to increased molecular weight.
Ionic vs. Neutral Forms
  • Sodium salts (e.g., ) and hydrochloride derivatives demonstrate improved aqueous solubility compared to neutral esters, making them preferable for formulations requiring high solubility.

Research and Commercial Considerations

  • Discontinued Products : The methyl tert-butyl analog is marked as discontinued, highlighting challenges in sourcing certain derivatives for research.
  • Data Gaps : Critical physicochemical parameters (e.g., melting points, solubility) are absent for most compounds, necessitating experimental validation for applications requiring precise pharmacokinetic profiling.

Biological Activity

Methyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention for its potential biological activities, which include antimicrobial and anti-inflammatory properties. In this article, we will explore the biological activity of this compound through various studies and data.

  • Molecular Formula : C₁₃H₂₀N₂O₂
  • Molecular Weight : 236.31 g/mol
  • IUPAC Name : Methyl 2-(2-methylpropyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
  • Canonical SMILES : CC(C)CC1=C(N2CCCCC2=N1)C(=O)OC

The mechanism of action of this compound involves its interaction with specific biological targets. The nitrogen atoms in the imidazo ring can coordinate with metal ions, forming stable complexes that may enhance biological activity. This coordination is essential for the compound's potential therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial properties. A study highlighted that a panel of imidazo[1,2-a]pyridine-3-carboxamides demonstrated low-micromolar activity against Mycobacterium avium strains. Specifically, compounds similar to this compound showed promising results in mouse models of infection .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound compared to similar compounds in its class, the following table summarizes key features:

Compound NameMolecular FormulaSimilarityUnique Features
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylateC₁₃H₁₈N₂O₃HighKnown for anti-inflammatory properties
Pyrrolopyrazine derivativesC₁₄H₂₁N₃O₄ModerateExhibits a range of biological activities
Ethyl imidazo[1,2-a]pyrazine-3-carboxylateC₉H₉N₃O₂LowDistinct core structure with fewer substituents

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of related compounds:

  • Study on Mycobacterium avium :
    • A study demonstrated that imidazo derivatives could effectively target M. avium, indicating potential as new antibiotics.
    • The combination therapy using these compounds showed enhanced efficacy compared to traditional treatments .
  • Anti-cancer Potential :
    • Some imidazo derivatives have been linked to anti-cancer activities through inhibition of specific enzymes involved in tumor progression.
    • The structural attributes of this compound may contribute to similar mechanisms yet to be fully explored.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.